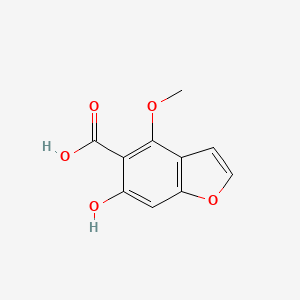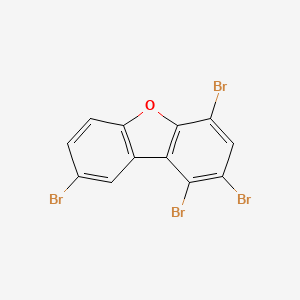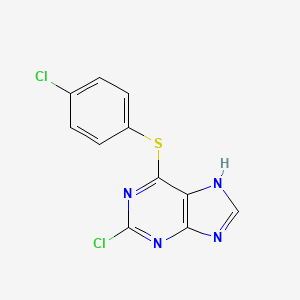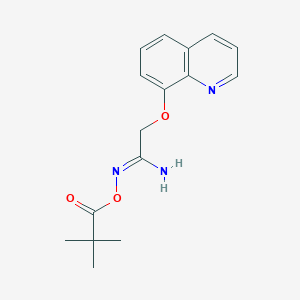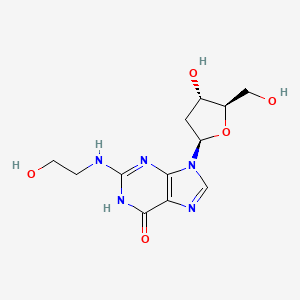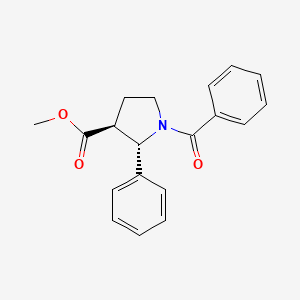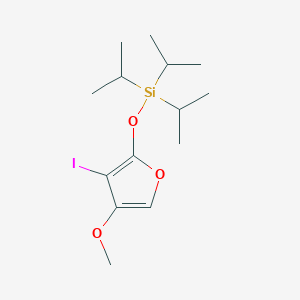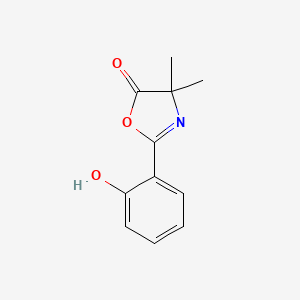
4,4-Dimethyl-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazole family This compound is known for its unique structural features, which include a hydroxyphenyl group and a dimethyloxazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one typically involves the condensation of 2-hydroxybenzaldehyde with acetone in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Common solvents include ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Halogenated phenyl derivatives
Scientific Research Applications
2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process enhances its fluorescence properties, making it useful as a fluorescent probe. The compound interacts with molecular targets through hydrogen bonding and π-π interactions, which play a crucial role in its biological and photophysical activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzimidazole
Uniqueness
Compared to similar compounds, 2-(2-Hydroxyphenyl)-4,4-dimethyloxazol-5(4H)-one exhibits unique photophysical properties due to the presence of the dimethyloxazol ring. This structural feature enhances its stability and fluorescence efficiency, making it a valuable compound for various applications.
Properties
CAS No. |
77919-03-0 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-4,4-dimethyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H11NO3/c1-11(2)10(14)15-9(12-11)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3 |
InChI Key |
IABPZDIOZASNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=N1)C2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900858.png)
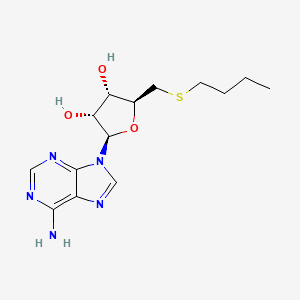
![2-(Dibenzo[b,d]furan-3-ylamino)benzoic acid](/img/structure/B12900874.png)
